molecular formula C34H38O13 B15144946 methyl (1R,2R,3S,3aR,8bS)-6-[[(3R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate

methyl (1R,2R,3S,3aR,8bS)-6-[[(3R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate

Cat. No.: B15144946
M. Wt: 654.7 g/mol
InChI Key: GVKXFVCXBFGBCD-YKBYZOLHSA-N
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Description

Methyl (1R,2R,3S,3aR,8bS)-6-[[(3R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate is a cyclopenta[b]benzofuran derivative belonging to the flavagline family, a class of natural products biosynthetically derived from flavonoids and cinnamic acid derivatives . Its structure features:

  • A cyclopenta[b]benzofuran core with multiple stereocenters (1R,2R,3S,3aR,8bS).
  • Substituents including methoxy groups at positions 3, 8, and 4-methoxyphenyl at 3a.
  • A 1,4-dioxane ring substituted with a dihydroxyethyl group, contributing to its stereochemical complexity and bioactivity .

These compounds are renowned for anticancer and antiviral activities, with mechanisms involving inhibition of NF-κB signaling and induction of apoptosis . The target compound shares structural homology with rocaglamide and silvestrol, which exhibit potent antiviral effects against hepatitis E virus (HEV) and other pathogens .

Properties

Molecular Formula

C34H38O13

Molecular Weight

654.7 g/mol

IUPAC Name

methyl (1R,2R,3S,3aR,8bS)-6-[[(3R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate

InChI

InChI=1S/C34H38O13/c1-40-20-12-10-19(11-13-20)34-27(18-8-6-5-7-9-18)26(30(38)42-3)29(37)33(34,39)28-23(41-2)14-21(15-24(28)47-34)45-32-31(43-4)44-17-25(46-32)22(36)16-35/h5-15,22,25-27,29,31-32,35-37,39H,16-17H2,1-4H3/t22-,25-,26-,27-,29-,31-,32?,33+,34+/m1/s1

InChI Key

GVKXFVCXBFGBCD-YKBYZOLHSA-N

Isomeric SMILES

CO[C@H]1C(O[C@H](CO1)[C@@H](CO)O)OC2=CC3=C(C(=C2)OC)[C@@]4([C@@H]([C@@H]([C@H]([C@@]4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O

Canonical SMILES

COC1C(OC(CO1)C(CO)O)OC2=CC3=C(C(=C2)OC)C4(C(C(C(C4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O

Origin of Product

United States

Preparation Methods

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core cyclopentabbenzofuran structure, followed by the introduction of various substituents through a series of reactions such as esterification, hydroxylation, and methoxylation. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: It may have potential as a therapeutic agent due to its ability to interact with various molecular targets.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple functional groups and stereocenters allow it to bind to these targets in a highly specific manner, potentially modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :

    • Methoxy groups at positions 3 and 8 enhance metabolic stability but may reduce solubility.
    • The dihydroxyethyl-dioxane moiety in the target compound improves target engagement compared to simpler dioxane derivatives .
  • Clinical Potential: The target compound’s hybrid structure (combining features of rocaglamide and silvestrol) positions it as a candidate for broad-spectrum antiviral therapy. However, toxicity profiles require further evaluation . Cyclopenta[c]pyridine derivatives, though less potent, offer scaffolds for CNS-targeted drugs due to their neuropharmacological activity .

Q & A

Q. What synthetic strategies are recommended for constructing the cyclopenta[b]benzofuran core of this compound?

The synthesis of benzofuran derivatives often employs cascade reactions, such as [3,3]-sigmatropic rearrangements followed by aromatization (e.g., for coumestrol analogs) . Key steps include regioselective functionalization of the benzofuran ring and stereochemical control via chiral auxiliaries or catalysts. For example, NaH-mediated alkylation in THF at 0°C has been used to introduce methoxy and benzyloxy groups into related structures . Multi-step protocols involving TLC and IR monitoring are critical for tracking intermediates .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

High-resolution ¹H and ¹³C NMR spectroscopy are essential for resolving stereochemistry. For instance, coupling constants in the ¹H NMR spectrum can differentiate axial vs. equatorial substituents in the tetrahydropyran and cyclopenta[b]benzofuran moieties . X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated in studies of analogous triazole-pyrimidine hybrids . Computational methods (e.g., DFT) can supplement experimental data by modeling dihedral angles and electronic environments .

Q. What analytical techniques are suitable for purity assessment and structural validation?

  • Chromatography : TLC (Rf values) and HPLC (retention times) are used for purity checks.
  • Spectroscopy : IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), while MS (ESI-TOF) confirms molecular weight and fragmentation patterns .
  • Elemental Analysis : Combustion analysis validates empirical formulas (e.g., C, H content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. What are the challenges in optimizing the regioselectivity of methoxy and benzyloxy group installation?

Competing electronic and steric effects in the benzofuran core can lead to mixed regioisomers. Directed ortho-metalation (DoM) strategies using directing groups (e.g., boronates) or protecting groups (e.g., SEM) may enhance selectivity . For example, NaH-mediated alkylation under inert atmospheres minimizes side reactions . Kinetic vs. thermodynamic control should be evaluated via temperature-dependent experiments .

Q. How can computational modeling aid in predicting the compound’s reactivity or biological activity?

  • DFT Calculations : Model transition states for key reactions (e.g., sigmatropic rearrangements) to predict activation energies and stereochemical outcomes .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) by aligning the compound’s functional groups (e.g., dihydroxyethyl, methoxyphenyl) with active-site residues .
  • QSAR Studies : Correlate substituent effects (e.g., methoxy vs. hydroxy groups) with bioactivity using regression models .

Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Variable Temperature NMR : Detect dynamic processes (e.g., ring flipping) that obscure signals at standard temperatures.
  • Isotopic Labeling : Use deuterated analogs to simplify splitting patterns in crowded regions of the spectrum.
  • 2D NMR (COSY, NOESY) : Assign overlapping proton environments and confirm spatial proximity of substituents .

Methodological Considerations

Q. How should researchers handle the compound’s sensitivity to moisture or oxidation during synthesis?

  • Inert Conditions : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., NaH-mediated alkylation) .
  • Stabilizers : Add radical inhibitors (e.g., BHT) or antioxidants (e.g., ascorbic acid) to reaction mixtures.
  • Storage : Store the compound under argon at –20°C in amber vials to prevent photodegradation .

Q. What strategies improve yields in multi-step syntheses of such complex polycyclic systems?

  • Convergent Synthesis : Prepare fragments (e.g., benzofuran, dioxane) separately before coupling .
  • Microwave Assistance : Accelerate slow steps (e.g., cyclization) with controlled heating.
  • Protection/Deprotection : Use temporary protecting groups (e.g., TBS ethers) for sensitive hydroxyl moieties .

Safety and Compliance

Q. What safety protocols are critical when working with intermediates containing hydroperoxides or reactive oxygen species?

  • PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., CO) .
  • Waste Disposal : Neutralize reactive intermediates (e.g., quench peroxides with FeSO₄) before disposal .

Data Reporting Standards

Q. How should researchers document synthetic procedures and spectral data to ensure reproducibility?

  • Detailed Experimental Sections : Include exact equivalents, temperatures, and reaction times (e.g., "stirred at 0°C for 12 h") .
  • Full Spectral Assignments : Provide ¹H/¹³C NMR chemical shifts, coupling constants, and MS fragmentation pathways in supporting information .
  • CIF Files : Deposit crystallographic data (e.g., from X-ray studies) in public repositories like the Cambridge Structural Database .

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